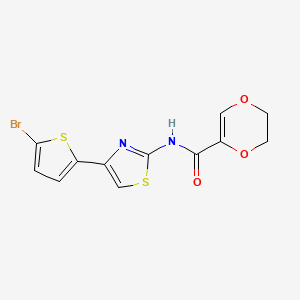
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as BTT-3033, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. BTT-3033 belongs to the class of thiazole-containing compounds, which have been shown to possess various biological activities, such as antitumor, anti-inflammatory, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques and Chemical Reactivity : The synthesis of thiophene-based amide derivatives, including those related to the specified compound, involves various catalytic approaches. For example, the synthesis of 5-bromothiophene carboxylic acid derivatives and their subsequent arylations via Pd(0)-catalyzed Suzuki–Miyaura cross-coupling reactions yield compounds with notable yields. These synthesized compounds are further explored for their non-linear optical (NLO) properties, electronic structures, and other physical properties through computational methods and DFT calculations, demonstrating their potential in materials science and chemical research (Kanwal et al., 2022).
Antimicrobial and Antifungal Activity
Evaluation Against Bacterial and Fungal Strains : Novel analogs of 2-amino benzothiazolyl substituted compounds have been synthesized and shown to display promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential of these compounds in the development of new antimicrobial agents (Palkar et al., 2017).
Anticancer Activity
Potential in Cancer Treatment : Thiazolides, a novel class of compounds, have shown activity in inducing cell death in colon carcinoma cell lines. This suggests that modifications of the thiazole ring, such as bromination, play a critical role in their activity, highlighting the importance of structural features in medicinal chemistry and cancer research (Brockmann et al., 2014).
Antioxidant Properties
Evaluation of Antioxidant Capacity : Studies on the antioxidant activity of synthesized compounds reveal significant potential, indicating their usefulness in addressing oxidative stress-related conditions. For instance, novel arylazothiazole disperse dyes containing selenium have been synthesized and shown to exhibit high efficiency in antioxidant activity, further extending the applicability of such compounds in the field of functional materials and health sciences (Khalifa et al., 2015).
Structural Analysis and Physical Properties
Crystal Structure and Molecular Modeling : Detailed structural analysis, such as single crystal X-ray diffraction, provides insights into the molecular geometry and interaction patterns of these compounds, facilitating their application in the design of materials with specific physical properties (Prabhuswamy et al., 2016).
Eigenschaften
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3S2/c13-10-2-1-9(20-10)7-6-19-12(14-7)15-11(16)8-5-17-3-4-18-8/h1-2,5-6H,3-4H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXDCYPFVMJYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-[(2,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2751948.png)
![Potassium [3-(trifluoromethyl)benzyl]trifluoroborate](/img/structure/B2751949.png)
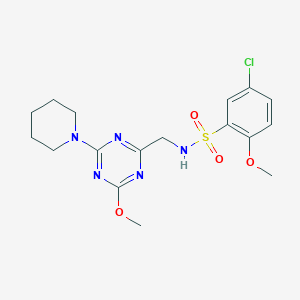
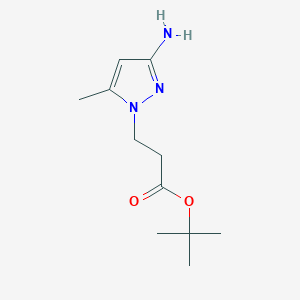
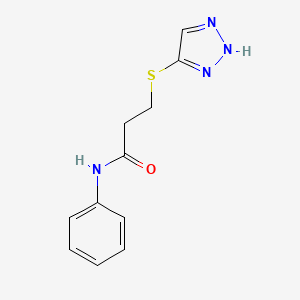
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2751955.png)
![8-(5-Bromo-2-methoxyphenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2751957.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2751959.png)
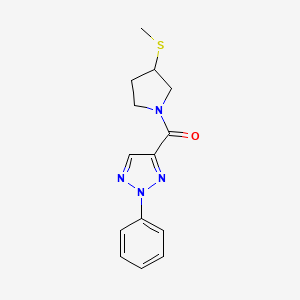
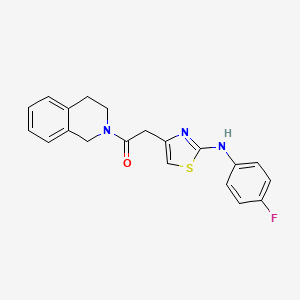
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2751965.png)
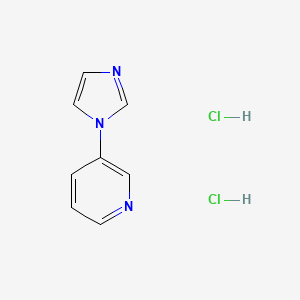
![3,4-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2751969.png)